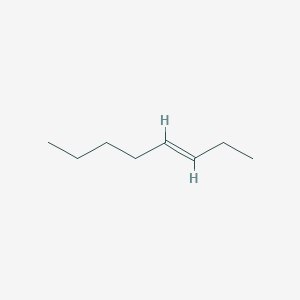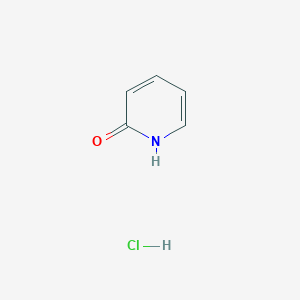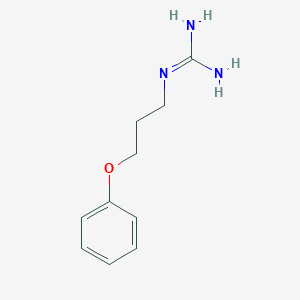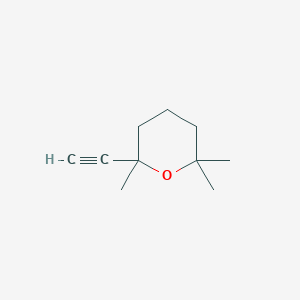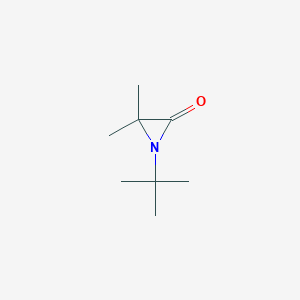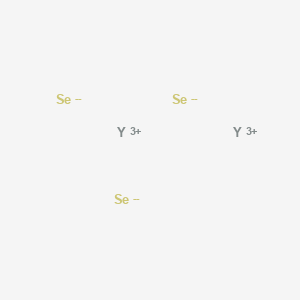
Tellurium-123
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium-123 is an isotope of the chemical element tellurium, which has the atomic number 52. Tellurium is a brittle, mildly toxic, and rare metalloid with a silver-white appearance. It is chemically related to selenium and sulfur, all of which belong to the chalcogen family . This compound is notable for its applications in various scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tellurium-123 can be synthesized through various methods, including hydrometallurgical processes. One common method involves the oxidation of crude tellurium powder using hydrogen peroxide (H₂O₂) at a pH of 2.5 for 2 hours. This process achieves a tellurium recovery rate of around 91% . Another method involves the selective synthesis of tellurium nanowires by controlling the growth rates of specific crystal planes and reaction kinetics .
Industrial Production Methods: Industrial production of high-purity tellurium powder often involves a series of hydrometallurgical processes, including oxidation leaching, removal of sulfide impurities, and reduction using sulfur dioxide (SO₂). This method can achieve a tellurium leaching ratio of 98.9% under specific conditions .
Chemical Reactions Analysis
Types of Reactions: Tellurium-123 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen and sodium carbonate to form sodium tellurite (Na₂TeO₃) and carbon dioxide (CO₂) .
Common Reagents and Conditions:
Oxidation: Tellurium can be oxidized using hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).
Reduction: Reduction can be achieved using sulfur dioxide (SO₂) in hydrochloric acid (HCl) solution.
Substitution: Tellurium can react with halogens to form tellurium halides.
Major Products:
Oxidation: Sodium tellurite (Na₂TeO₃)
Reduction: Elemental tellurium
Substitution: Tellurium halides (e.g., TeCl₄)
Scientific Research Applications
Tellurium-123 has a wide range of applications in scientific research:
Mechanism of Action
Tellurium-123 can be compared with other chalcogen compounds such as sulfur and selenium:
Sulfur: Unlike tellurium, sulfur is more abundant and less toxic. Sulfur compounds are widely used in fertilizers and pharmaceuticals.
Selenium: Selenium shares similar chemical properties with tellurium but is more commonly used in dietary supplements and electronic devices.
Uniqueness of this compound: this compound is unique due to its specific isotopic properties, making it valuable in medical diagnostics and scientific research. Its ability to form various nanostructures also sets it apart from other chalcogens .
Comparison with Similar Compounds
- Sulfur (S)
- Selenium (Se)
- Polonium (Po)
Properties
IUPAC Name |
tellurium-123 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-FTXFMUIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[123Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.90427 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14304-80-4 |
Source


|
| Record name | Tellurium, isotope of mass 123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the significance of Tellurium-123 in medical imaging?
A1: this compound itself doesn't play a direct role in imaging. Instead, its significance stems from its use in producing Iodine-123 (¹²³I) via the ¹²³Te (p,n) ¹²³I reaction []. Iodine-123 is favored for SPECT imaging due to its favorable decay characteristics, emitting gamma rays detectable by SPECT scanners [, ].
Q2: How efficient is the production of Iodine-123 using this compound?
A2: Research suggests that bombarding a this compound target (enriched to 99.9%) with a proton beam (5–15 MeV) can yield approximately 7.2 mCi/μAh of Iodine-123 []. The yield is directly proportional to the abundance of ¹²³Te in the target material []. Different enrichment levels of ¹²³Te targets (99.9%, 91%, 85.4%, and 70.1%) have been studied for their impact on ¹²³I production [].
Q3: What challenges are associated with producing Iodine-123 from this compound?
A3: One challenge is the need for efficient cooling systems due to the heat generated during proton bombardment []. The target design and proton beam characteristics necessitate careful optimization to maximize ¹²³I yield while managing heat dissipation [].
Q4: What is the impact of Carbon-13 on the nuclear shielding of Tellurium-125?
A4: Research using Nuclear Magnetic Resonance (NMR) spectroscopy revealed a one-bond isotope effect of Carbon-13 (¹³C) on the nuclear shielding of Tellurium-125 (¹²⁵Te) [, ]. This effect was observed in various Tellurium (II) and Tellurium (IV) compounds, indicating a relationship between the ¹³C isotope and ¹²⁵Te nuclear shielding [, ].
Q5: Are there any other isotopic effects observed in Tellurium compounds?
A5: Yes, in addition to the ¹³C- ¹²⁵Te isotope effect, an isotope effect of this compound on the screening of ¹²⁵Te (and vice versa) was observed in the compound CF3TeTeCF3 [, ]. This finding further highlights the influence of isotopic composition on the NMR properties of Tellurium compounds.
Q6: What is the significance of studying isotope effects in Tellurium compounds?
A6: Understanding isotope effects, especially in the context of NMR spectroscopy, provides valuable insights into the bonding and structural features of Tellurium compounds []. This knowledge is crucial for optimizing the synthesis of specific Tellurium isotopes and for interpreting their spectroscopic behavior in various chemical environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
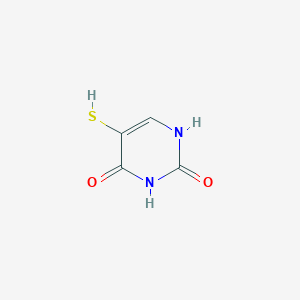
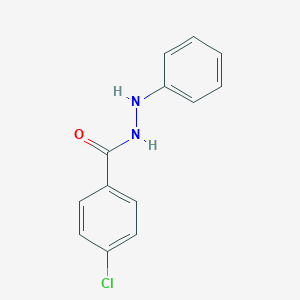

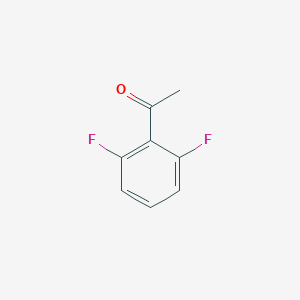
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)

